2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide
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Overview
Description
The compound contains several functional groups including a benzodioxol group, an oxadiazol group, a pyrrole group, and a chlorofluorophenyl group . Each of these groups contributes to the overall properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxol group, for example, is a cyclic structure with oxygen atoms, the oxadiazol group contains nitrogen and oxygen in a ring, the pyrrole group is a five-membered ring with nitrogen, and the chlorofluorophenyl group is a phenyl ring with chlorine and fluorine substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzodioxol and oxadiazol groups could potentially increase the compound’s stability and reactivity .Scientific Research Applications
Src Kinase Inhibitory and Anticancer Activities
Compounds structurally related to the queried chemical have been synthesized and evaluated for their Src kinase inhibitory activities and anticancer properties. For instance, derivatives containing thiazole instead of pyridine showed inhibition of c-Src kinase, which is crucial for cell proliferation in various cancer types, including human colon carcinoma, breast carcinoma, and leukemia cells. Such compounds, like the 4-fluorobenzylthiazolyl derivative, exhibited significant inhibition in the cell proliferation of certain cancer cells at specific concentrations (Fallah-Tafti et al., 2011).
Anti-inflammatory Activity
Another direction of research involves the synthesis of novel derivatives aiming at anti-inflammatory activity. Some compounds synthesized for this purpose have shown significant anti-inflammatory activity, highlighting the potential of these chemical structures in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Metabolic Stability Improvements
Research into the structure-activity relationships of dual inhibitors for specific kinases has led to the exploration of various heterocyclic analogues to improve metabolic stability. This line of research is crucial for developing more stable and effective therapeutic agents (Stec et al., 2011).
Antimicrobial Agents
The synthesis of derivatives that act as antibacterial agents by starting from common intermediates and exploring their antibacterial activity represents another significant area of research. This includes the investigation of the antimicrobial properties of synthesized entities against various bacterial and fungal strains (Ramalingam et al., 2019).
Spectroscopic and Quantum Mechanical Studies
Studies have also focused on the spectroscopic, quantum mechanical properties, and ligand-protein interactions of bioactive compounds. These investigations help in understanding the electronic properties, photochemical modeling, and potential applications in dye-sensitized solar cells, providing insights into the compounds' light harvesting efficiency and nonlinear optical activity (Mary et al., 2020).
Mechanism of Action
Target of Action
Compounds with a 1,3-benzodioxol-5-yl moiety, like the one in the compound , are often associated with anticancer activity . They may target proteins involved in cell proliferation and survival, such as tubulin .
Mode of Action
The compound might interact with its target protein and modulate its function. For instance, it could inhibit the polymerization of tubulin, a protein essential for cell division . This could lead to cell cycle arrest and apoptosis, or programmed cell death .
Biochemical Pathways
The compound’s action on its target protein could affect various biochemical pathways. For example, inhibiting tubulin polymerization would disrupt the formation of the mitotic spindle, a structure crucial for cell division . This could affect multiple pathways related to cell cycle progression, DNA repair, and apoptosis .
Result of Action
The compound’s action on its target and the subsequent effects on biochemical pathways could lead to various molecular and cellular effects. For instance, it could cause cell cycle arrest, induce apoptosis, and inhibit the growth of cancer cells .
Future Directions
properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-chloro-5-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN4O4/c22-14-5-4-13(23)9-15(14)24-19(28)10-27-7-1-2-16(27)21-25-20(26-31-21)12-3-6-17-18(8-12)30-11-29-17/h1-9H,10-11H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOLNKSXBANSDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NC5=C(C=CC(=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide |
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